2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]-5,6-dihydro-4H-1,3-oxazine 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]-5,6-dihydro-4H-1,3-oxazine
Brand Name: Vulcanchem
CAS No.: 2377606-41-0
VCID: VC6656464
InChI: InChI=1S/C16H22BNO3/c1-15(2)16(3,4)21-17(20-15)13-8-6-12(7-9-13)14-18-10-5-11-19-14/h6-9H,5,10-11H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NCCCO3
Molecular Formula: C16H22BNO3
Molecular Weight: 287.17

2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]-5,6-dihydro-4H-1,3-oxazine

CAS No.: 2377606-41-0

Cat. No.: VC6656464

Molecular Formula: C16H22BNO3

Molecular Weight: 287.17

* For research use only. Not for human or veterinary use.

2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]-5,6-dihydro-4H-1,3-oxazine - 2377606-41-0

Specification

CAS No. 2377606-41-0
Molecular Formula C16H22BNO3
Molecular Weight 287.17
IUPAC Name 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5,6-dihydro-4H-1,3-oxazine
Standard InChI InChI=1S/C16H22BNO3/c1-15(2)16(3,4)21-17(20-15)13-8-6-12(7-9-13)14-18-10-5-11-19-14/h6-9H,5,10-11H2,1-4H3
Standard InChI Key RHIKNEVDLMVRCT-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NCCCO3

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure (CAS 618442-57-2) consists of a 5,6-dihydro-4H-1,3-oxazine ring fused to a para-substituted phenyl group bearing a tetramethyl-1,3,2-dioxaborolane moiety. The oxazine ring adopts a chair-like conformation, with the nitrogen at position 1 and oxygen at position 3. The tetramethyl dioxaborolane group, a boronate ester, enhances stability and reactivity in Suzuki-Miyaura couplings .

Physicochemical Data

Key properties include a molecular weight of 495.23 g/mol and the formula C₃₀H₃₅B₂NO₄. Solubility analyses indicate poor aqueous solubility (0.0000163 mg/mL), with a consensus LogP (octanol-water partition coefficient) of 3.94, suggesting high lipophilicity . The compound exhibits high gastrointestinal absorption and blood-brain barrier permeability, as predicted by computational models .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular Weight495.23 g/mol
LogP (Consensus)3.94
Solubility (Water)0.0000163 mg/mL
TPSA (Topological PSA)41.85 Ų
Rotatable Bonds3

Synthetic Methodologies

Classical Synthesis Routes

StepReagents/ConditionsYield
BoronationPd(PPh₃)₄, K₂CO₃, Toluene/H₂O70%
Oxazine FormationMicrowave, Solvent-Free74%

Reactivity and Functionalization

Boronate Ester Reactivity

The tetramethyl dioxaborolane moiety participates in cross-coupling reactions, enabling aryl-aryl bond formation. For instance, under reflux with Pd(PPh₃)₄ and K₂CO₃, the compound couples with aryl halides to yield biaryl structures, critical in pharmaceutical intermediates .

Oxazine Ring Modifications

The oxazine’s NH group undergoes acylation or alkylation. In one example, treatment with p-toluenesulfonyl chloride (p-TsCl) and 4-dimethylaminopyridine (DMAP) in dichloromethane facilitates sulfonylation, forming stabilized sulfonamide derivatives .

Applications in Materials Science

Organic Electronics

The compound’s extended π-system and boronate functionality make it a candidate for organic light-emitting diodes (OLEDs). Its incorporation into carbazole-based polymers enhances electron transport properties, as demonstrated in recent device studies .

Pharmaceutical Intermediates

As a boronate ester, it serves as a key intermediate in protease inhibitor synthesis. Computational models predict CYP3A4 and CYP2C19 inhibition, suggesting potential drug-drug interaction risks .

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